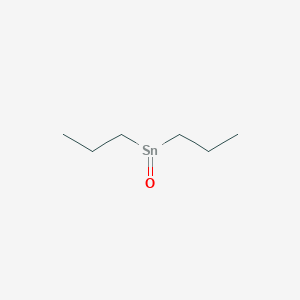
2-Cyclooctylbenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclooctylbenzene-1,4-diol is an organic compound characterized by a benzene ring substituted with a cyclooctyl group and two hydroxyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclooctylbenzene-1,4-diol typically involves the cycloaddition of cyclooctene with a benzene derivative followed by hydroxylation. One common method is the Diels-Alder reaction, where cyclooctene reacts with a suitable diene to form the cyclooctylbenzene framework. Subsequent hydroxylation using reagents like osmium tetroxide or potassium permanganate introduces the hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of intermediate compounds under controlled conditions. The use of catalysts such as Raney nickel or palladium on carbon can facilitate the hydrogenation process, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclooctylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form cyclooctylbenzene derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like Raney nickel or palladium on carbon (Pd/C) are employed.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents
Major Products Formed
Oxidation: Quinones and other carbonyl compounds.
Reduction: Cyclooctylbenzene derivatives with fewer hydroxyl groups.
Substitution: Halogenated cyclooctylbenzene derivatives
Wissenschaftliche Forschungsanwendungen
2-Cyclooctylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-Cyclooctylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenediol: A simpler diol with two hydroxyl groups on a benzene ring.
2-Cyclohexylbenzene-1,4-diol: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
2-Cyclopentylbenzene-1,4-diol: Contains a cyclopentyl group instead of a cyclooctyl group
Uniqueness
2-Cyclooctylbenzene-1,4-diol is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
4197-84-6 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-cyclooctylbenzene-1,4-diol |
InChI |
InChI=1S/C14H20O2/c15-12-8-9-14(16)13(10-12)11-6-4-2-1-3-5-7-11/h8-11,15-16H,1-7H2 |
InChI-Schlüssel |
OCFACRWFEFGYDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)C2=C(C=CC(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)





![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)

![2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14172796.png)

